Adenosine-5'-triphosphate (ATP) is a ubiquitous nucleoside triphosphate found in all known life forms. It serves as the primary energy currency of cells, playing a vital role in numerous biological processes. [] ATP is classified as a high-energy molecule due to the large amount of free energy released upon hydrolysis of its phosphate bonds. [] In scientific research, ATP is widely used as a reagent in various assays and experiments. Its role extends across diverse fields, including biochemistry, molecular biology, cell biology, and physiology.
Adenosine-5'-triphosphate is classified as a nucleoside triphosphate, which is composed of three main components:
ATP is produced in all living organisms and serves as the primary energy currency of the cell. It is synthesized in mitochondria during cellular respiration and in chloroplasts during photosynthesis.
The synthesis of adenosine-5'-triphosphate can occur through several methods:
The molecular structure of adenosine-5'-triphosphate consists of:
ATP features a ribose sugar attached to an adenine base at the 1' position, with three phosphate groups attached at the 5' position. The phosphoanhydride bonds between the phosphate groups are high-energy bonds that are crucial for energy transfer within cells.
Adenosine-5'-triphosphate participates in numerous chemical reactions within biological systems:
The mechanism of action of adenosine-5'-triphosphate primarily involves its role as an energy donor:
Adenosine-5'-triphosphate exhibits several notable physical and chemical properties:
These properties make ATP suitable for its role in biological systems but also necessitate careful handling in laboratory settings.
Adenosine-5'-triphosphate has widespread applications across various scientific fields:
Adenosine triphosphate (ATP) is a nucleoside triphosphate composed of three primary subunits:
ATP’s solubility in water is high (stable at pH 6.8–7.4), but it rapidly hydrolyzes under extreme pH. The molecule carries a net charge of -4 (ATP⁴⁻) at physiological pH, contributing to electrostatic repulsion between phosphate groups [1] [5].
Table 1: Structural Components of ATP
Component | Chemical Features | Bond Type |
---|---|---|
Adenine | Nitrogenous base (C₅H₅N₅) | β-N-glycosidic bond to ribose |
D-Ribose | 5-carbon sugar (C₅H₁₀O₅) | Phosphoester bond (α-PO₄) |
Triphosphate group | Linear PO₄ chain (γ-PO₄ terminal) | Phosphoanhydride bonds (α-β, β-γ) |
ATP hydrolysis is exergonic due to:
Key reactions and energies:
Cells maintain ATP:ADP ratios ~10⁸:1 away from equilibrium, enabling large energy release during hydrolysis [1] [5].
Mg²⁺ binds ATP with high affinity (binding constant K = 9554) via oxygen atoms in the triphosphate chain, forming an octahedral complex. This binding:
Cryo-EM studies of magnesium chelatase demonstrate that Mg²⁺-ATP binding induces AAA+ motor domain rearrangements essential for catalyzing Mg²⁺ insertion into protoporphyrin IX [7].
Table 2: ATP Hydrolysis Under Variable Conditions
Condition | ΔG°′ (kJ/mol) | Key Influences |
---|---|---|
Standard (pH 7.0) | -30.5 | Ionic strength, reactant ionization states |
Cellular ([Mg²⁺] = 0) | -35.7 | Mg²⁺ absence increases charge repulsion |
Cellular ([Mg²⁺] = 5 mM) | -31.0 | Mg²⁺ binding lowers free energy yield |
Physiological | ~-57.0 | High ATP:ADP ratio, enzyme coupling |
Structural and Functional Relationships
Table 3: Adenine Nucleotides at a Glance
Nucleotide | Phosphate Groups | Energy Charge Role | Key Metabolic Functions |
---|---|---|---|
ATP | 3 (α, β, γ) | Energy reservoir (charge = 1.0) | Substrate phosphorylation, allosteric inhibition |
ADP | 2 (α, β) | Energy acceptor (charge = 0.5) | Regulates oxidative phosphorylation |
AMP | 1 (α) | Energy deficit signal (charge = 0) | Activates catabolic pathways |
The energy charge of a cell ([ATP] + 0.5[ADP] / [ATP] + [ADP] + [AMP]) is tightly regulated between 0.8–0.95. High ATP inhibits glycolysis (e.g., PFK1), while ADP/AMP reverses this inhibition [6] [9]. Hydrolysis of ATP’s γ-phosphate drives endergonic reactions via kinase-mediated phosphoryl transfer, while β-phosphate cleavage (yielding AMP and PPᵢ) drives tRNA aminoacylation [4] [5].
Structural Consequences of Dephosphorylation
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 387825-07-2